1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
Overview
Description
1-sec-butyl-8-methyl-3,6-diazatricyclo[4311~3,8~]undecan-9-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Cyclization Reactions: These reactions are often used to form the tricyclic core of the compound.
Substitution Reactions: Introduction of the sec-butyl and methyl groups can be achieved through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency.
Purification Techniques: Methods such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Used to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly used to replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one: Similar tricyclic structure but with an ethyl group instead of a sec-butyl group.
3,6-Diazatricyclo[4.3.1.1~3,8~]undecan-9-ol: Contains a hydroxyl group at the 9-position instead of a ketone.
Uniqueness
1-sec-butyl-8-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is unique due to its specific substitution pattern and tricyclic structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-butan-2-yl-8-methyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-4-11(2)14-9-15-5-6-16(10-14)8-13(3,7-15)12(14)17/h11H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHVIIYCCSYIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CN3CCN(C1)CC(C3)(C2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601153458 | |
Record name | 1-Methyl-8-(1-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351332-36-0 | |
Record name | 1-Methyl-8-(1-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351332-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-8-(1-methylpropyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601153458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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